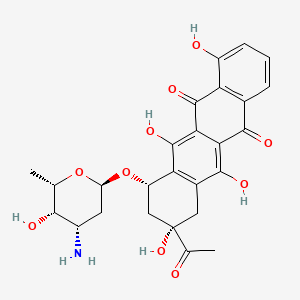
Carubicin
Übersicht
Beschreibung
Carubicin, also known as Carminomycin, is an anthracycline . It is a microbially-derived compound . It is known for its strong antitumor activity and is commonly used to treat various leukemias and solid tumors, especially breast cancer and lung cancer .
Synthesis Analysis
The preparation of Carubicin is mainly achieved through chemical modification of the compound 1,4-dioxoanthraquinone . In the laboratory, the compound is made to possess a carboxamide group under alkaline conditions. Further synthetic steps, such as hydrogenation reduction, transform it into Carubicin .
Molecular Structure Analysis
The molecular formula of Carubicin is C26H27NO10 . The molecular weight is 513.49 g/mol . The structure of Carubicin includes quinones, anthraquinones, phenols, and polyphenols .
Chemical Reactions Analysis
Carubicin is an effective inhibitor of VHL-defective (VHL−/−) CCRCC cell proliferation . It also induces apoptosis by a mechanism independent of p53 or hypoxia-inducible factor HIF2 .
Physical And Chemical Properties Analysis
The molecular weight of Carubicin is 513.49 g/mol . The density is 1.3763 (rough estimate), and the boiling point is 599.5°C (rough estimate) . The refractive index is estimated to be 1.6000 .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy: Clear Cell Renal Carcinoma
Carminomycin has been identified as an effective inhibitor of VHL-defective clear cell renal carcinoma cell proliferation. It induces apoptosis in these cells by a mechanism independent of p53 or hypoxia-inducible factor 2. The compound’s ability to target the Golgi complex in cancer cells presents a novel therapeutic strategy .
Combination Chemotherapy: Synergistic Effects with Cyclophosphamide
Research has shown that Carminomycin, in combination with the proalkylating agent cyclophosphamide, exhibits strong synergistic effects against L1210 leukemia. This combination has resulted in a significant extension of lifespan and a high percentage of cured mice in experimental models .
Pharmacological Potency: Comparison with Adriamycin
Carminomycin has been found to be approximately 10- to 20-fold more potent in vivo than Adriamycin against mouse L1210 leukemia. This suggests that Carminomycin could be a more effective option for certain types of cancer, offering potential benefits over other anthracyclines .
Cardiotoxicity Research: Understanding Anthracycline Toxicity
While not a direct application of Carminomycin, its structural similarity to doxorubicin (an anthracycline) allows researchers to study cardiotoxic effects and develop strategies for heart protection during cancer treatment. This research is crucial for improving the safety profile of anthracycline-based therapies .
Anticancer Activity: Microbial Metabolites
Carminomycin is a microbial metabolite that has demonstrated anticancer activity. It is cytotoxic to various cancer cell lines, including multidrug-resistant variants, which is critical for overcoming chemotherapy resistance .
Anti-Metastatic Efficiency: Combined Use with Antioxidants
Studies have evaluated the impact of Carminomycin combined with antioxidants on the primary tumor growth and anti-metastatic efficiency in models like Lewis lung carcinoma. This approach could lead to new therapeutic strategies that manage both primary tumors and their metastases .
Molecular Mechanisms: Pathogenesis of Acute and Chronic Toxicity
The molecular mechanisms of Carminomycin’s action, including its pathogenesis of acute and chronic toxicity, are under investigation. Understanding these mechanisms can lead to the development of targeted therapies that mitigate side effects while maintaining anticancer efficacy .
Drug Resistance: Overcoming Multidrug Resistance
Carminomycin’s effectiveness against P-glycoprotein-expressing cancer cells highlights its potential role in overcoming multidrug resistance, a major challenge in current cancer treatment protocols .
Wirkmechanismus
Safety and Hazards
Carubicin should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREUEWVEMYWFFA-CSKJXFQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52794-97-5 (hydrochloride) | |
| Record name | Carminomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022742 | |
| Record name | Carubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carubicin | |
CAS RN |
50935-04-1, 39472-31-6 | |
| Record name | Carubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50935-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carminomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carubicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050935041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7437K3983 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Carminomycin?
A1: Carminomycin exerts its cytotoxic effect primarily through intercalation between DNA base pairs. This disrupts DNA structure and function, interfering with vital cellular processes like DNA replication and transcription. []
Q2: Does Carminomycin interact with other cellular targets besides DNA?
A2: While DNA is the primary target, research suggests that Carminomycin might also interact with other subcellular targets, potentially explaining the differences in its activity compared to similar anthracyclines like Adriamycin. []
Q3: How does Carminomycin induce DNA damage?
A3: Research indicates that Carminomycin can induce single-strand breaks in DNA. This effect is concentration-dependent and influenced by the duration of cell exposure. []
Q4: What is the molecular formula and weight of Carminomycin?
A4: Carminomycin has the molecular formula C26H29NO10 and a molecular weight of 511.5 g/mol.
Q5: What spectroscopic data are available for Carminomycin?
A5: Several studies utilize spectroscopic techniques for Carminomycin characterization. These include:
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, ]
- Ultraviolet-Visible (UV-Vis) spectroscopy: Offers insights into the electronic transitions within the molecule, particularly useful for studying chromophores like those found in anthracyclines. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including the arrangement of atoms and stereochemistry. Both 1H NMR and 13C NMR data are valuable for Carminomycin and its derivatives. [, ]
- Mass Spectrometry (MS): Used to determine the molecular weight and analyze fragmentation patterns, providing further structural confirmation. []
Q6: How do structural modifications of Carminomycin affect its activity?
A6: Numerous studies explore the synthesis and biological evaluation of Carminomycin derivatives. Modifications often target the sugar moiety, the C-14 position of the aglycone, or the amino group at the 3'-position. Some key observations include:
- Sugar modifications: Novel carbohydrate derivatives of 14-Hydroxycarminomycin were synthesized and found to be less toxic than Carminomycin while retaining comparable activity against multidrug-resistant cell lines. []
- N-acyl derivatives: N-acyl derivatives of Carminomycin, such as N-acetylcarminomycin, N,L-alanylcarminomycin, and N-D-phenylalanylcarminomycin, generally exhibited lower toxicity than Carminomycin. []
Q7: Does modifying the sugar moiety of Carminomycin influence its interaction with DNA?
A7: Research suggests that modifications to the sugar moiety can impact DNA binding affinity. For example, methylpiperazinyl imines of Carminomycin and Rubomycin exhibited a 2-3 fold higher binding constant compared to their parent compounds. []
Q8: What is the pharmacokinetic profile of Carminomycin?
A9: Carminomycin exhibits a two-compartment pharmacokinetic model after intravenous administration. It is metabolized primarily to 13-dihydrocarminomycin. [] A unique feature of Carminomycin compared to other anthracyclines is its satisfactory absorption from the gastrointestinal tract, making oral administration a possibility. []
Q9: How does the pharmacokinetic profile of Carminomycin compare to other anthracyclines?
A10: Unlike other anthracyclines like Adriamycin and Rubomycin, Carminomycin demonstrates significant absorption from the gastrointestinal tract, making oral administration feasible. []
Q10: What tumor models have been used to study the antitumor activity of Carminomycin?
A10: Carminomycin has demonstrated activity against various tumor models in vitro and in vivo, including:
- Mouse L1210 leukemia: Carminomycin exhibited potent in vivo activity, proving to be approximately 10- to 20-fold more potent than Adriamycin at maximum effective doses. []
- Novikoff hepatoma ascites cells: In vitro colony survival studies showed Carminomycin to be more potent than Adriamycin and Carminomycin-11-methyl ether. []
- Lymphosarcoma LIO-1: Carminomycin displayed significant antitumor activity. Its 13-cyclohexylidenhydrazone derivative (CCH) showed comparable or even greater efficacy in some cases. [, ]
- Sarcoma 180: Carminomycin showed comparable inhibitory effects to CCH when administered at equivalent doses. [, ]
Q11: What are the main toxicities associated with Carminomycin?
A11: Like other anthracyclines, Carminomycin exhibits toxicity:
- Myelosuppression: Suppression of bone marrow activity, leading to decreased blood cell counts, is a significant dose-limiting toxicity of Carminomycin. []
- Cardiotoxicity: Carminomycin can damage heart muscle cells, though some studies suggest it may be less cardiotoxic than Rubomycin and Adriamycin. []
Q12: Are there differences in toxicity between Carminomycin and its derivatives?
A12: Yes, several studies indicate that certain Carminomycin derivatives exhibit modified toxicity profiles compared to the parent compound:
- N-acyl derivatives: Generally showed lower acute toxicity in mice compared to Carminomycin. []
- 13-cyclohexylidenhydrazone (CCH): Found to be less toxic than Carminomycin in mice, both intravenously and orally. []
- 14-substituted derivatives: Toxicity varied, with some derivatives like 14-chlorcarminomycin showing lower toxicity while others were similar to Carminomycin. []
Q13: Have any drug delivery strategies been explored for Carminomycin?
A14: Yes, research explored conjugating Carminomycin to chitosan. This approach aims to improve its pharmacokinetic profile and potentially enhance its therapeutic index. []
Q14: What analytical methods are used to determine Carminomycin concentrations?
A15: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a sensitive and specific method used to quantify Carminomycin and its metabolites in biological samples. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide](/img/structure/B1684147.png)
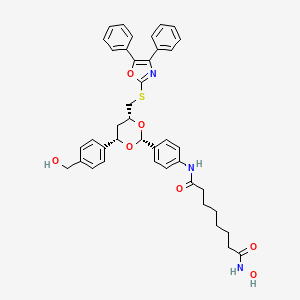



![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)
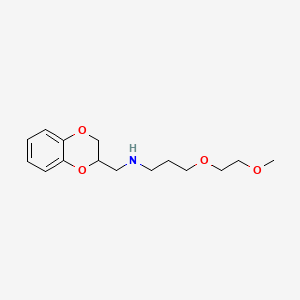

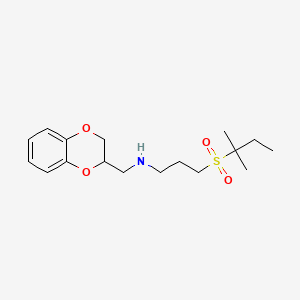

![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1684161.png)
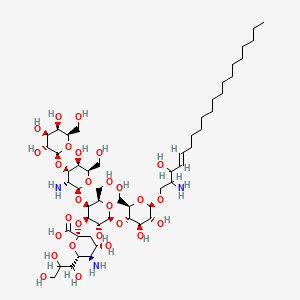
![5-[[9-Methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B1684166.png)
![(2R)-3-[(4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684168.png)